molecular formula C17H13ClN2O2 B15077253 2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate CAS No. 14577-78-7

2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate

Cat. No.: B15077253
CAS No.: 14577-78-7
M. Wt: 312.7 g/mol
InChI Key: SMMFIDSDOVGSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-methyl-8-quinolinol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a quinoline ring and a carbamate group attached to a 3-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

14577-78-7

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(2-methylquinolin-8-yl) N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C17H13ClN2O2/c1-11-8-9-12-4-2-7-15(16(12)19-11)22-17(21)20-14-6-3-5-13(18)10-14/h2-10H,1H3,(H,20,21)

InChI Key

SMMFIDSDOVGSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)NC3=CC(=CC=C3)Cl)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.